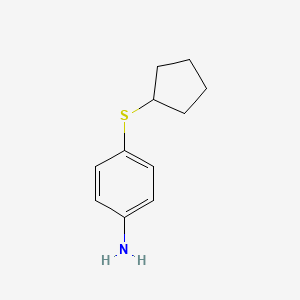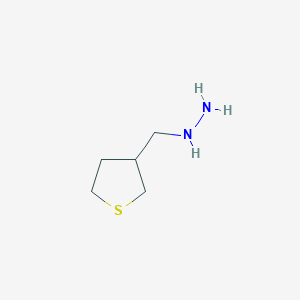
(Thiolan-3-ylmethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thiolan-3-ylmethyl)hydrazine is a chemical compound with the molecular formula C5H13N2S It is a derivative of hydrazine, featuring a thiolane ring attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Thiolan-3-ylmethyl)hydrazine typically involves the reaction of thiolane derivatives with hydrazine. One common method is the nucleophilic substitution reaction where a thiolane derivative reacts with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(Thiolan-3-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiolane derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(Thiolan-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (Thiolan-3-ylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to interfere with cellular processes, potentially leading to cell death or inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: A simple derivative with similar reactivity but lacking the thiolane ring.
Thiazoles: Compounds with a similar sulfur-nitrogen heterocyclic structure.
Thiazolidines: Five-membered heterocyclic compounds containing sulfur and nitrogen.
Uniqueness
(Thiolan-3-ylmethyl)hydrazine is unique due to the presence of both a thiolane ring and a hydrazine moiety. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C5H12N2S |
|---|---|
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
thiolan-3-ylmethylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-3-5-1-2-8-4-5/h5,7H,1-4,6H2 |
Clave InChI |
NLYGJSAPYWMARP-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


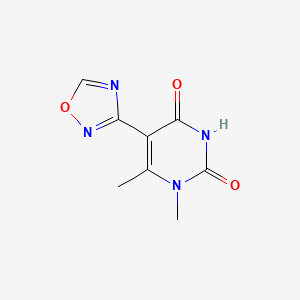

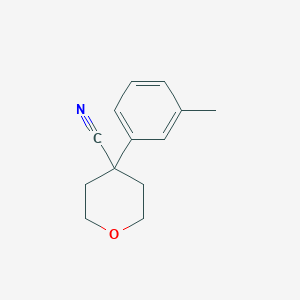
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
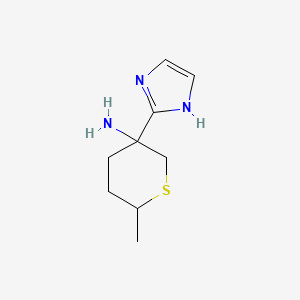
![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)
![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)

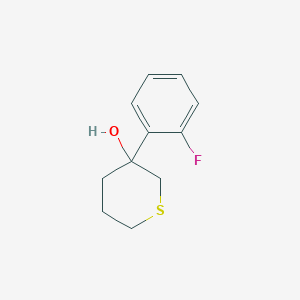
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)


